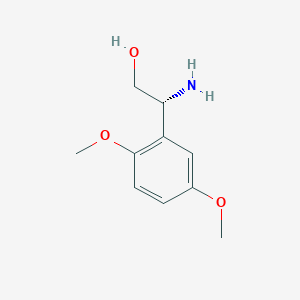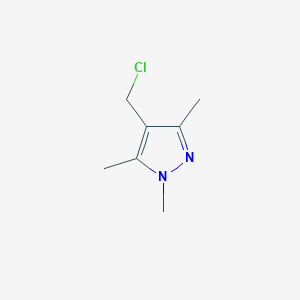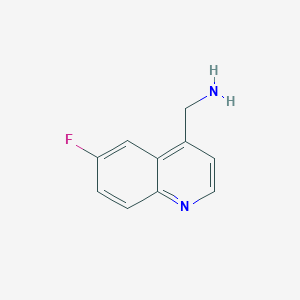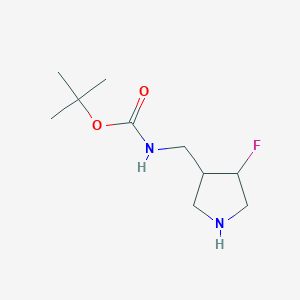
6-Bromo-2-methoxynicotinaldehyde hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-methoxynicotinaldehyde hydrochloride: is a chemical compound with the molecular formula C7H6BrNO2. It is a derivative of nicotinaldehyde, where the bromine atom is substituted at the 6th position and a methoxy group is substituted at the 2nd position. This compound is often used in various chemical reactions and research applications due to its unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methoxynicotinaldehyde hydrochloride typically involves the bromination of 2-methoxynicotinaldehyde. One common method includes the following steps :
- A solution of 6-bromo-3-iodo-2-methoxypyridine in diethyl ether is cooled to -80°C in a nitrogen atmosphere.
- n-Butyllithium is added dropwise, followed by stirring at the same temperature for one hour.
- N,N-dimethylformamide is then added dropwise to complete the reaction.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors, controlled temperature environments, and efficient purification techniques.
化学反応の分析
Types of Reactions: 6-Bromo-2-methoxynicotinaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 6-Bromo-2-methoxynicotinaldehyde hydrochloride is used as a building block in organic synthesis. It is involved in the preparation of various heterocyclic compounds and can be used in cross-coupling reactions .
Biology and Medicine: This compound is studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals .
Industry: In the industrial sector, 6-Bromo-2-methoxynicotinaldehyde hydrochloride is used in the synthesis of specialty chemicals and intermediates for various applications .
作用機序
The mechanism of action of 6-Bromo-2-methoxynicotinaldehyde hydrochloride is primarily based on its ability to participate in various chemical reactions. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The bromine atom can also undergo substitution reactions, allowing for further functionalization of the molecule .
類似化合物との比較
- 6-Bromonicotinaldehyde
- 6-Bromo-4-methylnicotinaldehyde
- 6-Bromo-4-methoxynicotinaldehyde
- 6-Bromo-2-hydroxynicotinaldehyde
Comparison: 6-Bromo-2-methoxynicotinaldehyde hydrochloride is unique due to the presence of both a bromine atom and a methoxy group on the nicotinaldehyde structure. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations compared to its analogs .
特性
分子式 |
C7H7BrClNO2 |
|---|---|
分子量 |
252.49 g/mol |
IUPAC名 |
6-bromo-2-methoxypyridine-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C7H6BrNO2.ClH/c1-11-7-5(4-10)2-3-6(8)9-7;/h2-4H,1H3;1H |
InChIキー |
FAKUYTNLWXHLFE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=N1)Br)C=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B12960094.png)
![5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12960109.png)

![5-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12960120.png)



![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B12960146.png)


![2-[(1-benzylpiperidin-4-yl)(113C)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride](/img/structure/B12960157.png)


